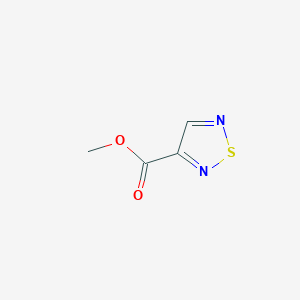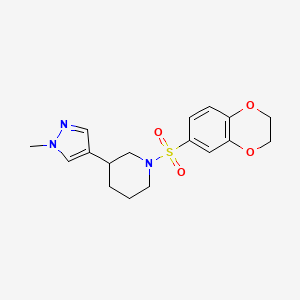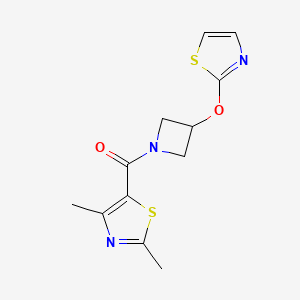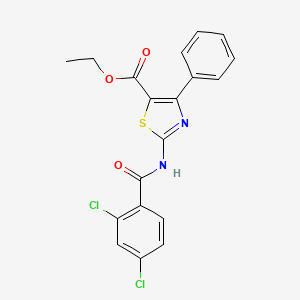![molecular formula C17H22N4O3S B2644368 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 1105216-96-3](/img/structure/B2644368.png)
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a complex organic molecule. It contains functional groups such as amide, furan, and pyrazole . The compound is a white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including an amide, a furan ring, and a pyrazole ring . The crystal structure of similar compounds has been reported .Chemical Reactions Analysis
The compound can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Physical and Chemical Properties Analysis
The compound is a white solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is part of a class involved in the synthesis of various heterocyclic compounds like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. It has been used to create N-alkylated products and oxadiazoline derivatives, indicating its utility in the preparation of diverse chemical structures (El-Essawy & Rady, 2011).
Biological Applications and Studies
- The molecule has been utilized in the formation of heterobicyclic structures acting as amplifiers of phleomycin against bacterial strains like Escherichia coli, demonstrating its potential in antimicrobial research (Brown & Cowden, 1982).
- It's involved in the synthesis of enaminone incorporating dibromobenzofuran moiety, a versatile precursor for novel azines and azolotriazines, which are valuable in pharmaceutical and organic chemistry (Sanad & Mekky, 2018).
- The compound's derivatives have been synthesized and screened for antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Advanced Material Applications
- It has been used in the synthesis of novel aromatic diamines and polyimides, demonstrating its role in the creation of organosoluble and thermally stable polymers with potential applications in material science (Rafiee & Mohagheghnezhad, 2018).
Direcciones Futuras
The compound and its derivatives could be of interest in various fields of research due to their complex structure and the presence of multiple functional groups . Further studies could focus on exploring its potential applications, understanding its mechanism of action, and optimizing its synthesis process .
Propiedades
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)16(23)19-15-12-9-25-10-13(12)20-21(15)8-14(22)18-7-11-5-4-6-24-11/h4-6H,7-10H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJTUPBJSDEAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)







